molecular formula C26H30N2O5 B265621 (E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate

(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate

Numéro de catalogue B265621
Poids moléculaire: 450.5 g/mol
Clé InChI: BZBACQROMZTPSF-ZNTNEXAZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate, commonly known as MMPIP, is a chemical compound that has gained significant attention in scientific research. MMPIP has been studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation.

Applications De Recherche Scientifique

MMPIP has been studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. In neurological disorders, MMPIP has been shown to modulate the activity of the metabotropic glutamate receptor subtype 7 (mGluR7), which has been implicated in the pathogenesis of various neurological disorders, including anxiety, depression, and schizophrenia. MMPIP has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MMPIP has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

Mécanisme D'action

MMPIP is a selective antagonist of the mGluR7 receptor, which is a G protein-coupled receptor that modulates the activity of glutamate, the primary excitatory neurotransmitter in the brain. By blocking the activity of mGluR7, MMPIP reduces the release of glutamate, which can lead to a reduction in neuronal excitability and a decrease in the symptoms associated with various neurological disorders. MMPIP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation.
Biochemical and Physiological Effects:
MMPIP has been shown to have various biochemical and physiological effects, including the modulation of glutamate release, the reduction of neuronal excitability, and the inhibition of cancer cell growth. Additionally, MMPIP has been shown to have anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using MMPIP in lab experiments is its selectivity for the mGluR7 receptor, which allows for the specific modulation of glutamate release. However, one limitation of using MMPIP is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Orientations Futures

There are several future directions for the study of MMPIP, including the development of more potent analogs of the compound, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of MMPIP in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Méthodes De Synthèse

The synthesis of MMPIP involves the reaction of 4-methoxy-2-methylphenylboronic acid with 2-phenyl-4,5-dioxo-1-(3-morpholinopropyl)pyrrolidine-3-carboxylic acid, followed by the addition of methanol and sodium hydroxide. The resulting product is then purified through column chromatography to obtain MMPIP in its pure form.

Propriétés

Formule moléculaire

C26H30N2O5

Poids moléculaire

450.5 g/mol

Nom IUPAC

(E)-(4-methoxy-2-methylphenyl)-[1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methanolate

InChI

InChI=1S/C26H30N2O5/c1-18-17-20(32-2)9-10-21(18)24(29)22-23(19-7-4-3-5-8-19)28(26(31)25(22)30)12-6-11-27-13-15-33-16-14-27/h3-5,7-10,17,23,29H,6,11-16H2,1-2H3/b24-22+

Clé InChI

BZBACQROMZTPSF-ZNTNEXAZSA-N

SMILES isomérique

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+]3CCOCC3)C4=CC=CC=C4)/[O-]

SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O

SMILES canonique

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCC[NH+]3CCOCC3)C4=CC=CC=C4)[O-]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.